(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzo[d]thiazol-2(3H)-ones are a type of organic compound that have been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines . They are part of a larger class of compounds known as thiazoles, which are organic five-aromatic ring compounds .
Synthesis Analysis
The synthesis of similar compounds involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
The reaction proceeds via [3,3]-sigmatropic rearrangement/5- exo -dig cyclization of N -propargylamines . This direct C–S/C–N bond formation reaction was performed in the absence of any external catalysts, transition metals, bases, ligands, and oxidants with high step economy .Physical and Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications
Photodynamic Therapy Applications
Compounds related to "(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide" have been investigated for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base have shown remarkable properties as photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
Benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their efficacy as antimicrobials in vitro. Compounds with specific substitutions have shown significant antibacterial and antifungal activity, characterized by both inter and intra molecular hydrogen bonding (Priya et al., 2006). The structural diversity and the presence of the sulfamoyl group play a crucial role in determining the antimicrobial effectiveness of these compounds.
Anticancer Activity
The synthesis and characterization of Co(II) complexes of derivatives similar to the chemical have been conducted. These complexes have been evaluated for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (MCF 7). The studies suggest potential applications in developing novel anticancer agents (Vellaiswamy & Ramaswamy, 2017).
Radiopharmaceutical Synthesis
Research into the synthesis of PET (Positron Emission Tomography) agents for imaging B-Raf(V600E) in cancers has led to the development of new compounds. The precise synthesis routes, involving multiple steps and leading to high yields of the target tracer, highlight the significance of such compounds in medical imaging and cancer diagnosis (Wang et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
2,6-difluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4S2/c1-26-8-7-22-13-6-5-10(28(20,24)25)9-14(13)27-17(22)21-16(23)15-11(18)3-2-4-12(15)19/h2-6,9H,7-8H2,1H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPOEPOWZHPPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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